LogP Comparison: Enhanced Lipophilicity of the Dibutyl-Substituted Scaffold vs. Shorter-Chain Analogs
The calculated LogP of 1-butyl-3-(butylamino)-1H-pyrrole-2,5-dione is 1.76, which is 2.67 log units higher than the 1-methyl-3-(methylamino) analog (LogP −0.91) and 1.56 log units higher than the 1-ethyl-3-(ethylamino) analog (LogP 0.20), based on computed values from the same data source . Compared to N-butylmaleimide (LogP 0.65), the target compound is 1.11 log units more lipophilic . This increase in lipophilicity is consistent with the additional four methylene units contributed by the dual butyl substitution and correlates with the 7 rotatable bonds in the target compound versus 1–3 rotatable bonds in shorter-chain analogs .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.76 (1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione, CAS 457959-70-5) |
| Comparator Or Baseline | LogP = −0.91 (1-Methyl-3-(methylamino) analog, CAS 457959-68-1); LogP = 0.20 (1-Ethyl-3-(ethylamino) analog, CAS 457959-69-2); LogP = 0.65 (N-Butylmaleimide, CAS 2973-09-3) |
| Quantified Difference | ΔLogP = +2.67 vs. methyl analog; +1.56 vs. ethyl analog; +1.11 vs. N-butylmaleimide |
| Conditions | Computed values from Chemsrc database; consistent calculation methodology across all comparators |
Why This Matters
Higher LogP predicts greater passive membrane permeability, which is critical for intracellular target engagement in fungistatic and herbicidal applications where the bioactive 3-arylaminopyrrole-2,5-dione derivatives must cross fungal or plant cell membranes.
